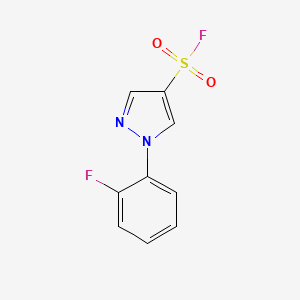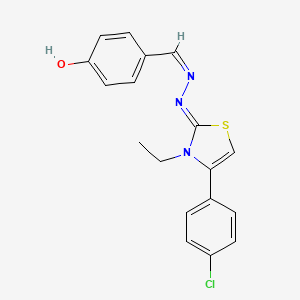
4-((Z)-((Z)-(4-(4-氯苯基)-3-乙基噻唑-2(3H)-亚基)肼基)甲基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol" is a complex organic molecule featuring several functional groups, including a thiazole ring, a phenol group, and a chlorinated aromatic ring
科学研究应用
This compound finds applications in multiple research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Compounds with a phenolic structure, like “4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol”, often interact with proteins or enzymes in the body. The phenolic OH group can form hydrogen bonds with amino acid residues in the protein, leading to a change in the protein’s function .
Mode of Action
The compound might interact with its target through a nucleophilic aromatic substitution reaction, where the compound acts as a nucleophile and attacks an electrophilic carbon in the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Phenolic compounds often affect pathways related to inflammation and oxidative stress due to their antioxidant properties .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. Phenolic compounds are often well-absorbed in the gastrointestinal tract but can undergo extensive metabolism in the liver .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Generally, phenolic compounds can have various effects, such as anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s reactivity might increase in an acidic environment due to the protonation of the phenolic OH group .
准备方法
1. Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the formation of the thiazole ring and the subsequent functionalization with chlorophenyl and phenol groups. Key steps in the synthesis might include:
Condensation reactions involving thioamide and α-halo ketones to form the thiazole ring.
Chlorination reactions to introduce the chlorophenyl group.
Functionalization reactions to attach the phenol group.
2. Industrial Production Methods: In industrial settings, the production of this compound might involve:
Large-scale condensation reactions in solvent systems.
Efficient chlorination processes using chlorine gas or chlorinating agents.
Controlled functionalization and purification steps to ensure high yield and purity.
化学反应分析
1. Types of Reactions: The compound undergoes various reactions, including:
Oxidation: The phenol group can be oxidized to quinones under specific conditions.
Reduction: The thiazole ring and hydrazono group can undergo reduction reactions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
2. Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or ceric ammonium nitrate for oxidation.
Reducing agents such as lithium aluminum hydride for reduction.
Nucleophiles like amines or thiols for substitution reactions.
3. Major Products:
Oxidation products include quinones and other oxidized derivatives.
Reduction products feature hydrogenated thiazole rings and modified hydrazono groups.
Substitution products result in the formation of various derivatives depending on the nucleophile used.
相似化合物的比较
Compared to similar compounds, this molecule's uniqueness lies in:
The presence of the 3-ethylthiazole ring and the dual (Z)-(Z) configuration, which confer distinct chemical and biological properties.
Its ability to undergo various chemical reactions, providing versatility in synthesis and functionalization.
Similar Compounds Include:
4-(4-chlorophenyl)-2-thiazolylhydrazone derivatives.
Phenol-substituted thiazole compounds.
Thiazole derivatives with varying substituent groups.
属性
IUPAC Name |
4-[(Z)-[(Z)-[4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-2-22-17(14-5-7-15(19)8-6-14)12-24-18(22)21-20-11-13-3-9-16(23)10-4-13/h3-12,23H,2H2,1H3/b20-11-,21-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNSYHGJAGSNJ-XPGYWVKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NN=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=CS/C1=N\N=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/new.no-structure.jpg)

![2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2581805.png)
![4-{2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2581808.png)
![(2E)-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-phenylprop-2-enamide](/img/structure/B2581810.png)
![N-{[2-(dimethylsulfamoyl)-6-fluorophenyl]methyl}prop-2-enamide](/img/structure/B2581811.png)
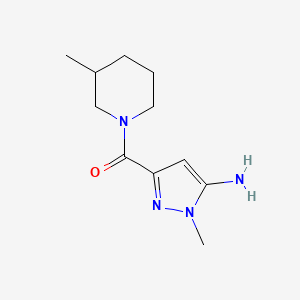
![3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2581815.png)
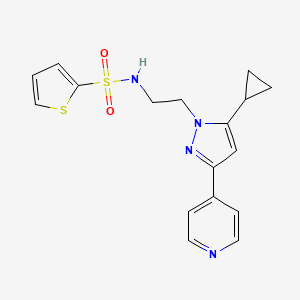
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2581817.png)
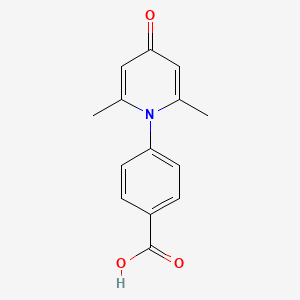
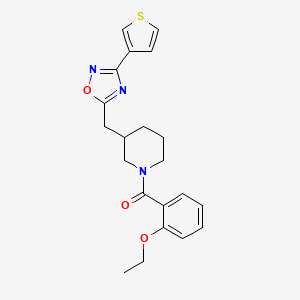
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2581822.png)
